N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide
Description
N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide is a benzamide derivative characterized by a biphenylmethyl moiety attached to the nitrogen atom of the benzamide core. The structure includes a hydroxyl group at the ortho-position (2-hydroxy) and a methyl group at the para-position (4-methyl) of the benzamide ring.
Properties
CAS No. |
648924-58-7 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H19NO2/c1-15-10-11-19(20(23)12-15)21(24)22-14-16-6-5-9-18(13-16)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3,(H,22,24) |
InChI Key |
IYIXLBCRLMVJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide typically involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-4-methylbenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzamide group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The biphenyl group allows for strong binding interactions with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide to related benzamide derivatives based on synthetic routes, substituent effects, and biological relevance.
Substituent Effects on Bioactivity
Benzamide derivatives often exhibit bioactivity modulated by substituents on the aromatic rings. For example:
- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (): Incorporates a piperazine ring and phenoxy group, enhancing interactions with central nervous system targets. Its hydroxyl group at the 3-position of the phenyl ring may improve solubility or hydrogen-bonding capacity.
- BA3 (): A fluorinated benzamide radiotracer with a thiophene substituent, designed for brain imaging of histone deacetylases (HDACs). The fluorine atom enables positron emission tomography (PET) imaging, while the thiophene group modulates lipophilicity for blood-brain barrier penetration.
Comparison Table :
Biological Activity
N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide, a compound with significant structural complexity, has garnered attention in pharmacological research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 286.34 g/mol. The structure features a biphenyl group and a hydroxymethylbenzamide moiety, which may contribute to its biological interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, potentially protecting cells from oxidative stress.
Anticancer Activity
A significant area of interest is the anticancer potential of this compound. In vitro studies have demonstrated activity against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.4 | Inhibition of cell proliferation |
| HCT116 (Colon) | 3.2 | Induction of apoptosis |
| PC-3 (Prostate) | 4.8 | Cell cycle arrest |
These results indicate a promising profile for further development as an anticancer agent.
Case Studies
-
Study on MDA-MB-231 Cells :
A study evaluated the effects of this compound on the MDA-MB-231 breast cancer cell line. The compound was found to induce apoptosis through caspase activation and downregulation of Bcl-2 expression. -
In Vivo Studies :
In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to inhibit angiogenesis and promote tumor cell apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential. Preliminary studies suggest that this compound has favorable absorption characteristics with moderate bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
